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Compound of Interest

1-(2-BOC-Aminoethyl)-2-methyl-
Compound Name:

1H-benzimidazole
CAS No.: 1414029-35-8

Cat. No.: B581756

Get Quote

Executive Summary

Compound: 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole CAS Registry Number:
141829-07-2

This technical guide profiles CAS 141829-07-2, a high-value synthetic intermediate used in the
development of benzimidazole-based therapeutics. Structurally, it consists of a 2-
methylbenzimidazole core functionalized at the N1-position with a BOC-protected ethylamine
linker.

This scaffold serves as a critical "masked" diamine, providing a stable platform for developing
H1-antihistamines, antiviral agents, and kinase inhibitors. Its primary utility lies in the
orthogonality of the BOC protecting group, which allows for harsh chemical modifications on
the benzimidazole core or the 2-methyl position before releasing the primary amine for
downstream diversification.

Part 1: Chemical Identity & Properties[1][2][3]
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The following data establishes the baseline identity for CAS 141829-07-2. Researchers should
verify incoming raw materials against these specifications.

Property Specification

tert-butyl [2-(2-methyl-1H-benzimidazol-1-
yl)ethyl]carbamate

IUPAC Name

CAS Number 141829-07-2
Molecular Formula C15H21N302
Molecular Weight 275.35 g/mol
Physical State White to off-white crystalline solid

- Soluble in DCM, EtOAc, DMSO, DMF; Insoluble
Solubility )

in water

pKa (Calc) ~5.5 (Benzimidazole N3), ~12 (Carbamate NH)

. Benzimidazole (heterocycle), Carbamate
Key Functional Groups ]
(protected amine)

Part 2: Synthetic Architecture & Causality

The synthesis of CAS 141829-07-2 relies on a nucleophilic substitution (

) reaction. The choice of reagents and conditions is dictated by the need to control
regioselectivity (N1 vs. N3 alkylation) and chemoselectivity (preventing BOC deprotection).

The Synthetic Logic

o Substrate: 2-Methylbenzimidazole (2-MeBI).[1] The 2-methyl group is essential for steric bulk
and pharmacophoric binding in many H1l-antagonists.

o Alkylating Agent:N-Boc-2-bromoethylamine. The bromide is a sufficient leaving group; the
BOC group prevents the amine from acting as a competing nucleophile (preventing
polymerization).
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o Base Selection: A mild-to-strong inorganic base (Csz2COs or K2COs) is preferred over NaH for
scale-up to minimize safety risks, although NaH provides faster kinetics.

e Solvent System: Polar aprotic solvents (DMF or DMSO) are required to solvate the
benzimidazole anion and facilitate the

attack.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of CAS 141829-07-2 via N-alkylation.

Reagents:

2-Methylbenzimidazole (1.0 eq)

N-Boc-2-bromoethylamine (1.2 eq)

Cesium Carbonate (Cs2COs) (2.0 eq) [Alternative: K2COs]

Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:

e Activation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-
Methylbenzimidazole in anhydrous DMF (5 mL/mmol). Add Cs2COs. Stir at Room
Temperature (RT) for 30 minutes.

o Why: This deprotonates the benzimidazole N-H (pKa ~12.8), creating a potent
nucleophile.

o Alkylation: Add N-Boc-2-bromoethylamine dropwise (dissolved in minimal DMF) to the
reaction mixture.

o Control: Maintain temperature < 40°C to prevent elimination of the alkyl bromide to an
alkene.

e Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
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o Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (low
Rf) should disappear, and a new, less polar spot (Product) should appear.

o Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product often

precipitates.
o If Solid: Filter and wash with water.[2]

o If Oil: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over
NazS0a.[2]

 Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography
(Gradient: 0-50% EtOAc in Hexanes).

Part 3: Visualization of Workflows
Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from raw materials to the target scaffold, highlighting
the critical transition state logic.
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Caption: Figure 1. Base-mediated N-alkylation pathway for the synthesis of CAS 141829-07-2.

Diagram 2: Downstream Utility (The "Why")

This diagram demonstrates how CAS 141829-07-2 serves as a divergent point for drug
discovery, specifically comparing it to the synthesis of Bilastine-like analogs.
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Caption: Figure 2. Divergent synthesis applications. The scaffold enables access to multiple
therapeutic classes via the free amine.

Part 4: Quality Control & Analytic Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be
met.

Proton NMR (*H-NMR) Expectations

Solvent: DMSO-des or CDCl3

» Aromatic Region (7.1 - 7.7 ppm): Multiplets corresponding to the 4 protons of the
benzimidazole ring.

e NH Carbamate (~5.0 - 6.5 ppm): Broad singlet (exchangeable).

e N-CHz (Benzimidazole side) (~4.2 ppm): Triplet. This shift is distinct due to the deshielding
effect of the aromatic ring.
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e N-CH:z (Carbamate side) (~3.4 ppm): Multiplet/Triplet.
e 2-Methyl Group (~2.6 ppm): Singlet. Sharp and distinct.

e BOC Group (~1.4 ppm): Strong singlet integrating to 9 protons.[2]

Mass Spectrometry (ESI-MS)

e Molecular lon: Expect

o Fragment lon: Loss of BOC group often yields

(free amine core) or

Part 5: Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).[3]

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The BOC group is stable,
but the benzimidazole nitrogen can be sensitive to oxidation over long periods.

e Handling: Use standard PPE. Avoid inhalation of dust.
References
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¢ Protecting Group Strategies

o Source: Greene's Protective Groups in Organic Synthesis.
o Context: Stability and removal conditions for BOC-amines in the presence of heterocycles.

o Link:

¢ CAS Registry Data

o Source: CAS Common Chemistry.[4]

o Context: Verific

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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